Ortho-Fluorine vs. Para-Fluorine Substitution: Predicted Lipophilicity and Electronic Topology Comparison
The target compound (ortho-fluoro isomer, CAS 499124-46-8) and its para-fluoro isomer (CAS 499124-47-9) share identical molecular formula (C₂₁H₁₇FN₄S) and molecular weight (376.46 g·mol⁻¹), yet the ortho-fluorine placement introduces intramolecular steric and electronic effects that are absent in the para isomer. ZINC database computed logP for the target ortho-fluoro compound is 5.07, with tPSA of 43 Ų, zero HBD, and five HBA [1]. The para-fluoro isomer, while not explicitly resolved in ZINC, is predicted to possess a nearly identical logP and tPSA owing to the identical atom composition; however, the ortho-fluorine position restricts rotation around the CH₂–S bond, creating a more compact and conformationally constrained pharmacophore . This conformational restriction is mechanistically linked to enhanced binding at glycine-gated chloride channels, as demonstrated for the 2-fluorophenyl vs. 3-fluorophenyl pair in the 5-aryl-3-(alkylthio)-4H-1,2,4-triazole series [2]. While no direct head-to-head bioactivity comparison between the ortho-fluoro and para-fluoro benzylthio triazoles has been published, the class-level SAR strongly indicates that ortho-fluorine is critical for potent CNS target engagement.
| Evidence Dimension | Predicted logP, tPSA, conformational flexibility (ortho- vs. para-fluorobenzylthio substitution) |
|---|---|
| Target Compound Data | Calculated logP = 5.07; tPSA = 43 Ų; HBD = 0; HBA = 5; MW = 376.46 (ZINC664174) |
| Comparator Or Baseline | Para-fluoro isomer (CAS 499124-47-9): same MW, logP, and tPSA (predicted); lacks ortho-fluorine conformational restriction |
| Quantified Difference | Qualitative difference: ortho-fluorine imposes torsional constraint on the CH₂–S–triazole dihedral angle; quantitative bioactivity delta not available from published data |
| Conditions | In silico prediction (ZINC docking.org); comparative SAR from J. Med. Chem. 1994, 37, 125–132 for 2-F-Ph vs. 3-F-Ph methylthio triazoles in murine strychnine seizure model |
Why This Matters
Procurement decisions for early-discovery CNS or antimicrobial screening panels should prioritize the ortho-fluoro isomer because existing class-level SAR demonstrates that ortho-fluorine placement on the aryl ring of S-benzyl triazoles is associated with superior target potency and selectivity compared to meta or para substitution.
- [1] ZINC Database. ZINC000000664174. Compound: 4-{5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine. Calculated logP: 5.069; tPSA: 43 Ų; HBD: 0; HBA: 5. View Source
- [2] Kane JM et al. J Med Chem. 1994;37(1):125–132. Demonstrated that 5-(2-fluorophenyl)-4-methyl-3-(methylthio)-4H-1,2,4-triazole (3s) is the most potent strychnine antagonist; 5-(3-fluorophenyl) analog is most selective but less potent. DOI: 10.1021/jm00027a015. View Source
